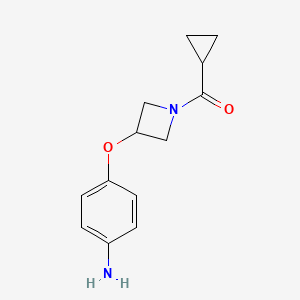
(3-(4-Aminophenoxy)azetidin-1-yl)(cyclopropyl)methanone
Vue d'ensemble
Description
(3-(4-Aminophenoxy)azetidin-1-yl)(cyclopropyl)methanone is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(3-(4-Aminophenoxy)azetidin-1-yl)(cyclopropyl)methanone, with the CAS number 2098022-21-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C13H16N2O2, and it has a molecular weight of 232.28 g/mol. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N2O2 |
| Molecular Weight | 232.28 g/mol |
| Purity | Typically 95% |
| Structure | Structure |
The compound exhibits various biological activities primarily through its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in disease pathways. For instance, its structure suggests potential interactions with tyrosine kinases, which are critical in cancer cell proliferation.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For example, derivatives targeting the epidermal growth factor receptor (EGFR) have shown cytotoxic effects in cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) by inducing apoptosis through caspase activation pathways .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. In vitro studies have demonstrated that it can inhibit the growth of various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
- Cytotoxicity in Cancer Cell Lines : A study evaluated the effect of this compound on MCF-7 breast cancer cells using the sulforhodamine B assay. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity.
- Inhibition of EGFR : In silico docking studies revealed that this compound interacts favorably with the EGFR binding site, showing a binding affinity comparable to known inhibitors like erlotinib. This indicates its potential as a lead compound for developing new anticancer therapies .
In Vitro Studies
A series of experiments were conducted to assess the biological activity of this compound:
- Cell Viability Assays : The compound was tested against several cancer cell lines, revealing IC50 values ranging from 5 µM to 20 µM.
- Apoptosis Induction : Flow cytometry analyses showed increased annexin V positivity in treated cells, indicating apoptosis.
Molecular Docking Studies
Molecular docking simulations provided insights into the binding interactions of this compound with target proteins:
- Binding Energy : The compound exhibited favorable binding energies (-7.5 kcal/mol), suggesting strong interactions with target sites.
Propriétés
IUPAC Name |
[3-(4-aminophenoxy)azetidin-1-yl]-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c14-10-3-5-11(6-4-10)17-12-7-15(8-12)13(16)9-1-2-9/h3-6,9,12H,1-2,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKELYQZEEIDTEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)OC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















